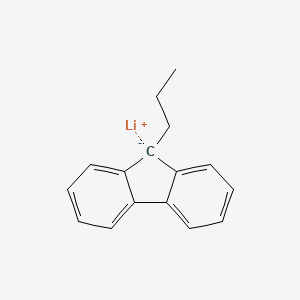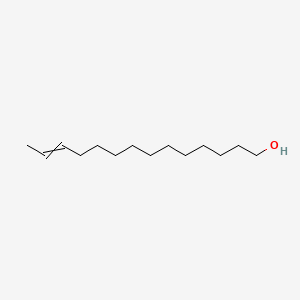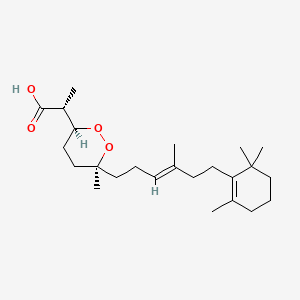
Muqubilin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Muqubilin is a cyclic peroxide norterpene compound derived from marine sponges. It has garnered significant interest due to its unique chemical structure and potential pharmacological applications. This compound is known for its ability to interact with nuclear receptors, making it a promising candidate for the treatment of various diseases .
准备方法
Synthetic Routes and Reaction Conditions
Muqubilin can be synthesized through a series of chemical reactions involving the formation of a cyclic peroxide structure. The synthetic route typically involves the oxidation of a precursor molecule to introduce the peroxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Muqubilin undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can break the peroxide bond, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce reactive oxygen species, while reduction reactions can yield alcohols or other reduced compounds .
科学研究应用
Muqubilin has a wide range of scientific research applications, including:
Biology: Researchers investigate the biological activity of this compound, particularly its interactions with nuclear receptors and its potential as a therapeutic agent.
Medicine: this compound’s ability to modulate nuclear receptors makes it a promising candidate for the treatment of neurodegenerative diseases and other conditions.
作用机制
Muqubilin exerts its effects by interacting with nuclear receptors, including retinoic acid receptors, retinoid X receptors, and peroxisome proliferator-activated receptors. These interactions modulate the expression of genes involved in various physiological processes. This compound acts as a full agonist for some receptors and a positive allosteric modulator for others, enhancing their activity and signaling pathways .
相似化合物的比较
Muqubilin is unique among similar compounds due to its specific cyclic peroxide structure and its ability to interact with multiple nuclear receptors. Similar compounds include other marine-derived terpenes and peroxides, such as:
Norseterterpenes: These compounds share structural similarities with this compound and are also derived from marine sources.
Norditerpenes: Another class of marine-derived compounds with similar biological activities.
Marine Terpenic Endoperoxides: These compounds have a similar peroxide functionality and are known for their biological activities.
This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications .
属性
CAS 编号 |
72154-33-7 |
|---|---|
分子式 |
C24H40O4 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21+,24+/m1/s1 |
InChI 键 |
ZJKZMXQQSDVDLA-LAJJABCHSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@@H](C)C(=O)O)C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


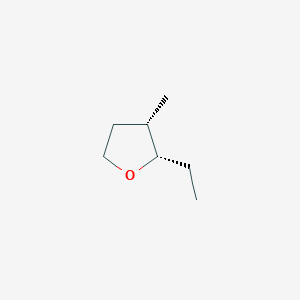
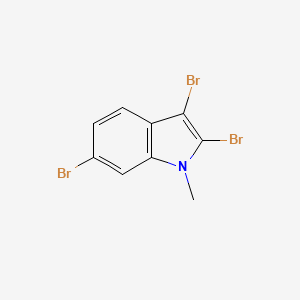
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
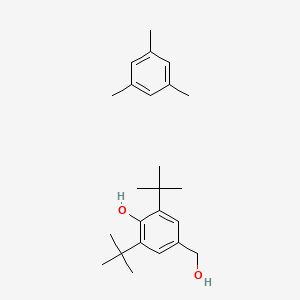
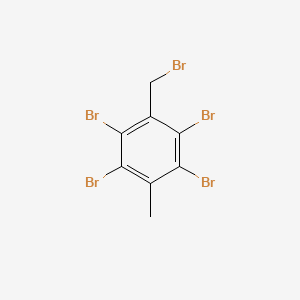
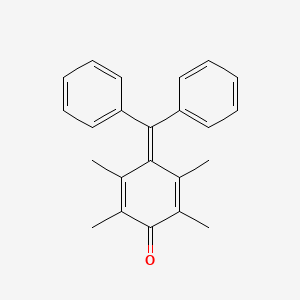

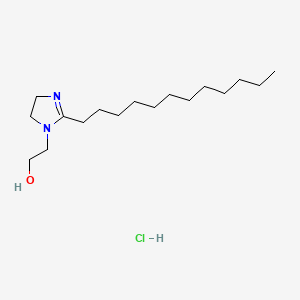
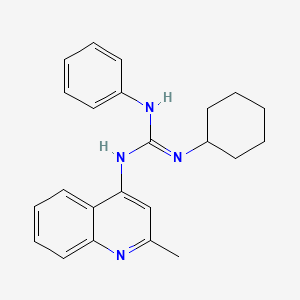
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
